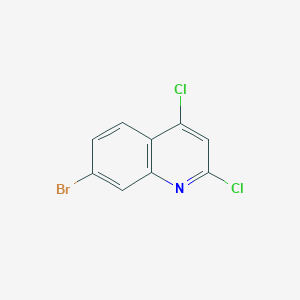

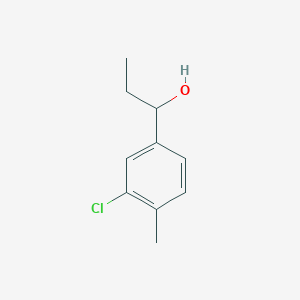

![molecular formula C13H17NO B2541120 2-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol CAS No. 2344679-17-8](/img/structure/B2541120.png)

2-Spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Spirocyclic compounds, like “2-Spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylethanol”, are inherently highly 3-dimensional structures . They are defined as a bicycle connected by a single fully-substituted carbon atom, which is not connected by an adjacent atom . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally, despite the torsional strain this may impose on the substituents of the rings .

Molecular Structure Analysis

The molecular structure of “2-Spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylethanol” would be characterized by the presence of a spirocyclic structure, which is a bicyclic compound where the two rings share only one atom, the spiroatom .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, in comparison to the respective monocyclic structure .

Scientific Research Applications

Rh(III)-Catalyzed C-H Activation and Cycloaddition

The Rh(III)-catalyzed C-H activation/cycloaddition of benzamides and methylenecyclopropanes has been a notable method for the selective synthesis of spiro dihydroisoquinolinones. This process is characterized by its use of simple starting materials, mild conditions, high efficiency, and absence of external oxidants. The synthesized products offer pathways to other biologically interesting heterocycles, suggesting a versatile approach to drug development and synthetic chemistry (Cui, Zhang, & Wu, 2013).

Tandem Double Cycloaddition Reactions

Another application involves the base-promoted cycloaddition reaction of N-cyanomethylisoquinolinium chloride with 2-arylidene-1,3-indanediones, leading to spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] derivatives. This method highlights the synthetic utility of tandem double [3 + 2] cycloaddition reactions, offering a new route to complex spirocyclic structures (Shi, Sun, & Yan, 2017).

Facile Synthesis of Spiro[indane-2,1′-pyrrolo[2,1-a]isoquinolines]

Research on the facile synthesis of spiro[indane-2,1′-pyrrolo[2,1-a]isoquinolines] via three-component reactions demonstrates the efficiency of combining N-phenacylisoquinolinium bromides with indane-1,3-dione and isatins. This process exemplifies the innovative strategies in constructing spiro compounds with potential pharmacological activities (Wang & Yan, 2014).

Highly Diastereoselective Synthesis of Spiro Compounds

The highly diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones using ethyl diazoacetate in a catalyst-free environment showcases the advancements in achieving precise stereochemical outcomes in spiro compound synthesis. This methodological development is crucial for the synthesis of compounds with specific biological activities (Maurya et al., 2014).

Construction of Spiro[indene‐2,1′‐pyrrolo[2,1‐a]isoquinoline]s

The visible-light-catalyzed oxidative [3+2] cycloaddition reaction for constructing spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline]s represents a significant leap in the use of photocatalysis in organic synthesis. This method offers a green and efficient route to spiro compounds, underlining the role of light in mediating complex reactions (Jiang et al., 2017).

Future Directions

The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . Therefore, compounds like “2-Spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylethanol” could be of interest in future research.

properties

IUPAC Name |

2-spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-8-7-14-9-11-3-1-2-4-12(11)13(10-14)5-6-13/h1-4,15H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIKHRQZVTTWHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CN(CC3=CC=CC=C23)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Aminomethyl)spiro[3.5]nonan-5-ol hydrochloride](/img/structure/B2541046.png)

![2-Methoxyethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2541047.png)

![3-(2-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2541048.png)

![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2541049.png)

![2-{[7-acetyl-3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B2541050.png)

![N-[4-(4-Azidosalicylamido)butyl]3-(2'-pyridyldithio)propionamide](/img/structure/B2541053.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2541054.png)